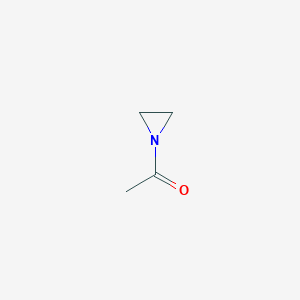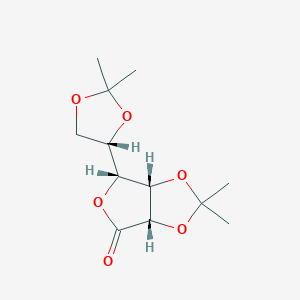![molecular formula C18H22N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt CAS No. 169751-10-4](/img/structure/B14161.png)
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt involves complex chemical reactions, where key steps include the activation of carboxylic acid groups and the introduction of sulfonate functionalities to achieve high reactivity and water solubility. The optimization of reaction conditions such as temperature, pH, and reagent ratios is crucial for achieving high yields and purity of the final product. Studies on the synthesis of related compounds provide insights into the methodologies that can be adapted for synthesizing Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt with high efficiency and selectivity (Xu Pei-yuan, 2008).
Molecular Structure Analysis
The molecular structure of this compound features a disulfide bond and a succinimidyl ester, which are crucial for its cross-linking capabilities. Vibrational studies, including infrared and Raman spectroscopy, reveal the distinct geometry of the disulfide region, which is less torsioned in Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate compared to similar compounds. This unique geometry enhances its bioefficacy when used in conjugation with biomolecules (B. Pal et al., 1997).
Chemical Reactions and Properties
The compound's reactivity primarily stems from its succinimidyl ester and disulfide functionalities. The succinimidyl ester reacts with amine groups to form stable amide bonds, while the disulfide bond can undergo exchange reactions with thiol groups. These reactions are essential for the compound's role as a cross-linker in modifying proteins and peptides. The efficient catalysis of these reactions, as illustrated in the synthesis of pyrano[4,3-b]pyran derivatives, showcases the compound's versatility in facilitating chemical transformations under various conditions (N. G. Khaligh, 2015).
Physical Properties Analysis
The physical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as solubility, stability, and melting point, are significantly influenced by its sulfonate group, which enhances its solubility in water and aqueous solutions. This property is critical for its application in biological systems, where water solubility is a prerequisite for effective use. Analytical techniques, including mass spectrometry and NMR, are pivotal in characterizing these properties and ensuring the compound's purity and suitability for research and industrial applications.
Chemical Properties Analysis
The chemical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as reactivity, stability under various conditions, and specificity in targeting functional groups, define its utility in chemical synthesis and modification of biomolecules. Its ability to form stable linkages under physiological conditions without affecting the native structure and function of biomolecules is particularly noteworthy. Research on similar sulfonate-containing compounds provides insights into optimizing reaction conditions to enhance the compound's chemical stability and reactivity (F. Shirini et al., 2011).
Applications De Recherche Scientifique
Vibrational Studies and Theoretical Elucidations
The heterobifunctional cross-linking agents, including Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt (referred to as LC-SPDP), have been analyzed through vibrational studies using infrared and Raman spectra. This research provides insights into the molecular structure and bioefficacy of conjugates modified through LC-SPDP, suggesting its significant role in enhancing the efficacy of bioconjugates (Pal et al., 1997).
Enhancing Immunotoxin Efficacy
LC-SPDP has been utilized in the preparation of ricin A chain (RTA) immunotoxins with improved conjugation yields, selective immunoreactivity, and enhanced cytotoxicity against target cells. This demonstrates LC-SPDP's utility in creating more effective immunotoxins with potential applications in targeted cancer therapies (Woo et al., 1994).
Development of Thrombolytic Agents
The agent combines thrombolytic and antiplatelet properties by conjugating fibrolase, a fibrinolytic enzyme, with an antiplatelet peptide using LC-SPDP. This innovative approach could lead to the development of novel thrombolytic agents with enhanced therapeutic effects (Sanchez et al., 1997).
Advancements in Enzyme Immunoassay
LC-SPDP has been used in developing a chemiluminescence enzyme immunoassay with bacterial magnetic particles for sensitive and rapid detection of immunoglobulins. This methodology could significantly impact diagnostic assays and biotechnological applications (Matsunaga et al., 1996).
Biosensor Development for Cancer Cell Detection
An innovative biosensor using LC-SPDP for covalent immobilization of anti-EpCAM antibodies on gold microelectrodes has been developed for the detection of MCF-7 breast cancer cells. This application demonstrates LC-SPDP's potential in biosensor technology for cancer diagnostics and research (Arya et al., 2013).
Orientations Futures
The future directions for Sulfo-LC-SPDP could involve its use in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .
Propriétés
IUPAC Name |
sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNXDUFCQIHFS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N3NaO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404589 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt | |
CAS RN |
169751-10-4 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)





![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)


![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)
